Summary of the Application: 3-Fluorobenzhydrazide (3-FBH) is used extensively in organic synthesis.
Methods of Application: It acts as a catalyst in organic reactions, facilitating the formation of aryl-aryl bonds, carbon-carbon bonds, and carbon-nitrogen bonds.
Results or Outcomes: The use of 3-FBH in organic synthesis has led to the creation of a wide array of organic compounds, including polyamides, polyurethanes, and polyesters.
Summary of the Application: 3-FBH is incorporated into drug discovery processes.
Methods of Application: It’s used as a reagent in analytical chemistry and plays a role in the activation of aryl halides in the presence of a base.
Results or Outcomes: The use of 3-FBH in drug discovery has contributed to the development of new pharmaceutical compounds.
Summary of the Application: 3-FBH is used in the field of chemical biology.
Methods of Application: It’s used as a reagent in analytical chemistry.
Results or Outcomes: Its use in chemical biology has broadened the utility of various chemical reactions.
Summary of the Application: 3-Fluorobenzhydrazide can be used as an intermediate in the chemical production process.
Methods of Application: It is used in the synthesis of various organic compounds.
Results or Outcomes: The use of 3-Fluorobenzhydrazide in chemical production has contributed to the development of a wide range of chemical products.
Summary of the Application: 3-Fluorobenzhydrazide is used in laboratory research and development processes.
Methods of Application: It is used as a reagent in various experimental procedures.
Results or Outcomes: Its use in laboratory research and development has led to new discoveries and advancements in various scientific fields.
Summary of the Application: 3-Fluorobenzhydrazide is used in the production of fluorescent dyes.
Methods of Application: It is used as a reagent in the synthesis of these dyes.
Results or Outcomes: The use of 3-Fluorobenzhydrazide in the production of fluorescent dyes has led to the development of a wide range of fluorescent compounds.
3-Fluorobenzhydrazide is an organic compound with the molecular formula C₇H₇FN₂O and a molecular weight of approximately 154.14 g/mol. It is characterized by the presence of a fluorine atom attached to a benzhydrazide structure, which consists of a hydrazine moiety linked to a benzene ring. The compound is known for its potential bioactivity and serves as an important building block in organic synthesis, particularly in medicinal chemistry and material science .
There is no documented research on the mechanism of action of 3-Fluorobenzhydrazide. However, as mentioned earlier, hydrazides can exhibit various biological activities. Their mechanism of action often involves interacting with enzymes or other biomolecules through hydrogen bonding []. Further research would be needed to elucidate any specific mechanism for 3-Fluorobenzhydrazide.
Information on the safety hazards of 3-Fluorobenzhydrazide is not available in scientific literature. However, hydrazides can be irritating to the skin and eyes and may be harmful if inhaled or ingested []. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting following general laboratory safety practices.
These reactions highlight its versatility as a reagent in synthetic pathways
Research indicates that 3-Fluorobenzhydrazide exhibits significant biological activity. It has been studied for its potential antitumor properties and its ability to inhibit certain enzymes. The presence of the fluorine atom is believed to enhance its lipophilicity and bioavailability, making it a candidate for drug development .
Several methods have been reported for the synthesis of 3-Fluorobenzhydrazide:
3-Fluorobenzhydrazide finds applications across multiple fields:
Studies on 3-Fluorobenzhydrazide have focused on its interactions with various biological targets. Notably, it has shown promising results in enzyme inhibition assays, suggesting potential use as a therapeutic agent. Interaction studies often involve determining binding affinities and mechanisms of action through techniques such as molecular docking and kinetic assays .
Several compounds share structural similarities with 3-Fluorobenzhydrazide. Here are some notable examples:
The unique positioning of the fluorine atom in 3-Fluorobenzhydrazide contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
3-Fluorobenzhydrazide (CAS 499-55-8), a fluorinated derivative of benzoic hydrazide, emerged as a compound of interest in the mid-20th century alongside advancements in fluorine chemistry. Early synthetic routes involved esterification of 3-fluorobenzoic acid followed by nucleophilic substitution with hydrazine hydrate, a method refined over decades to improve yields and purity. The compound’s structural simplicity—a benzene ring substituted with fluorine at the meta position and a hydrazide functional group—facilitated its adoption as a versatile building block in heterocyclic chemistry. While its exact discovery timeline remains undocumented in public literature, its inclusion in catalogs like PubChem and ChemicalBook by the early 2000s marked its establishment as a commercial reagent.
3-Fluorobenzhydrazide plays a pivotal role in synthetic organic chemistry due to its dual reactivity: the hydrazide group participates in condensation reactions, while the fluorine atom enhances electronic and steric properties. Key attributes include:
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₇FN₂O | |
Melting point | 139–143°C | |
Density | 1.272 g/cm³ | |
pKa | 11.78 | |
Solubility | Soluble in polar organic solvents |
In medicinal chemistry, fluorination improves metabolic stability and bioavailability, making 3-fluorobenzhydrazide a precursor for fluorinated triazoles and oxadiazoles with antimicrobial, anticancer, and antitubercular activities. For example, derivatives like 3-fluoroflavones synthesized from this compound exhibit enhanced inhibitory effects against cancer cell lines.
3-Fluorobenzhydrazide serves as a linchpin in constructing nitrogen-containing heterocycles:
3-Fluorobenzhydrazide belongs to the class of aromatic hydrazide derivatives, specifically categorized as a fluorinated benzohydrazide compound [1] [2]. The compound is systematically named as benzoic acid, 3-fluoro-, hydrazide according to Chemical Abstracts Service nomenclature [1] [2]. Alternative accepted names include 3-fluorobenzohydrazide and 3-fluorobenzoic hydrazide [1] [3] [4]. The International Union of Pure and Applied Chemistry designation follows the standard hydrazide nomenclature conventions for substituted benzoic acid derivatives [5] [6].
This compound is classified within the broader category of aromatic hydrazides, which are organic compounds characterized by the presence of the hydrazide functional group (-CONHNH₂) attached to an aromatic benzene ring system [7] [8]. The fluorine substitution at the meta position (3-position) of the benzene ring distinguishes this compound from other fluorobenzhydrazide isomers [9] [10]. Within chemical classification systems, 3-fluorobenzhydrazide is categorized as a fluorinated building block and specialty chemical used primarily as a synthetic intermediate [11] [7].
Table 1: Basic Physical and Chemical Properties of 3-Fluorobenzhydrazide
Property | Value |
---|---|
Molecular Formula | C₇H₇FN₂O |
Molecular Weight | 154.14 g/mol |
CAS Number | 499-55-8 |
European Community Number | 610-486-1 |
Melting Point | 139-143 °C |
Density | 1.272 g/cm³ (predicted) |
Physical Form | Crystalline Powder |
Color | White to off-white |
Boiling Point | 312.6 °C at 760 mmHg |
Flash Point | 142.8 °C |
pKa | 11.78 ± 0.10 (predicted) |
The molecular formula C₇H₇FN₂O represents the exact atomic composition of 3-fluorobenzhydrazide, consisting of seven carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom [1] [3] [12]. The molecular weight is precisely calculated as 154.14 grams per mole based on standard atomic masses [1] [3] [4]. This molecular weight places the compound within the range of small to medium-sized organic molecules commonly used as pharmaceutical intermediates and chemical building blocks [11] [7].
The molecular formula indicates an unsaturation index of five, accounting for the benzene ring (four degrees of unsaturation) and the carbonyl group (one degree of unsaturation) [1] [6]. The presence of the fluorine atom contributes to the compound's unique electronic properties while maintaining the same molecular weight range as other halogenated benzhydrazide derivatives [9] [13].
3-Fluorobenzhydrazide exhibits a planar aromatic system with the fluorine atom positioned at the meta (3-position) relative to the hydrazide substituent [14] [15]. The hydrazide functional group (-CONHNH₂) consists of a carbonyl carbon directly bonded to a nitrogen atom, which is subsequently connected to an amino group [16] [8]. Research on related hydrazide compounds indicates that the hydrazide moiety adopts a nearly planar conformation with the aromatic ring system [14] [17].
Spectroscopic studies on substituted benzohydrazides reveal characteristic bond lengths and angles within the hydrazide functional group [16] [15]. The carbonyl carbon-nitrogen bond length typically ranges from 1.33 to 1.34 Angstroms, while the nitrogen-nitrogen bond length in the hydrazide group measures approximately 1.41 to 1.42 Angstroms [15] [16]. The carbonyl carbon exhibits typical double bond character with a bond length of approximately 1.24 Angstroms [14] [15].
The fluorine substitution at the meta position influences the electronic distribution within the aromatic system through both inductive and resonance effects [13] [18]. The electron-withdrawing nature of fluorine affects the electron density on the benzene ring, which in turn influences the reactivity of the hydrazide functional group [11] [13]. Conformational analysis studies suggest that the compound adopts a preferred conformation where the hydrazide group is coplanar with the aromatic ring to maximize conjugation effects [14] [17].
Table 2: Spectroscopic Data
Technique | Value/Data |
---|---|
Infrared Carbonyl stretch | ~1650-1670 cm⁻¹ |
Infrared NH stretch | ~3340-3550 cm⁻¹ |
¹³C Nuclear Magnetic Resonance Carbonyl carbon | ~168-169 ppm |
¹³C Nuclear Magnetic Resonance Aromatic carbon | ~133-134 ppm |
SMILES | NNC(=O)c1cccc(F)c1 |
InChI Key | UUISEXNUHLZEDB-UHFFFAOYSA-N |
Irritant